molecular formula C22H15Br2N5O3 B11103208 N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B11103208
M. Wt: 557.2 g/mol
InChI Key: NBJBNYRMCVYRLA-BRJLIKDPSA-N
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Description

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is an organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, a hydrazide group, and a dibromodihydroxyphenyl moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide typically involves the condensation of 3,5-dibromo-2,4-dihydroxybenzaldehyde with 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Halogen atoms in the dibromodihydroxyphenyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with various molecular targets. It is believed to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]nicotinohydrazide
  • N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide

Uniqueness

N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to its triazole ring, which imparts specific biological activities not found in other similar compounds. The presence of the dibromodihydroxyphenyl moiety also enhances its reactivity and potential for various chemical modifications.

Properties

Molecular Formula

C22H15Br2N5O3

Molecular Weight

557.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-1,5-diphenyl-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C22H15Br2N5O3/c23-16-11-14(18(30)17(24)19(16)31)12-25-27-22(32)20-26-21(13-7-3-1-4-8-13)29(28-20)15-9-5-2-6-10-15/h1-12,30-31H,(H,27,32)/b25-12+

InChI Key

NBJBNYRMCVYRLA-BRJLIKDPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)N/N=C/C4=CC(=C(C(=C4O)Br)O)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN=CC4=CC(=C(C(=C4O)Br)O)Br

Origin of Product

United States

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